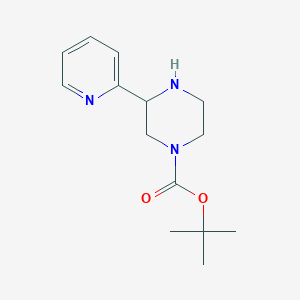
2-(Aminomethyl)isonicotinonitrile
Übersicht
Beschreibung
2-(Aminomethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H7N31. It is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(Aminomethyl)isonicotinonitrile. However, similar compounds are often synthesized through various chemical reactions, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions2.Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)isonicotinonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms1. The exact structure would require more specific information or a detailed analysis using specialized tools.
Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving 2-(Aminomethyl)isonicotinonitrile, similar compounds have been used as catalysts in various chemical reactions, such as Konevenagel condensation and Suzuki–Miyaura reactions3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(Aminomethyl)isonicotinonitrile can include factors such as its melting point, boiling point, density, solubility, and chemical reactivity. Unfortunately, I couldn’t find specific data on these properties for this compound.Wissenschaftliche Forschungsanwendungen
Anticancer Research
2-(Aminomethyl)isonicotinonitrile and its derivatives have been explored for their potential in anticancer research. Mansour et al. (2021) synthesized various derivatives from 2-Aminonicotinonitrile, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, and assessed their anticancer properties. These compounds were further modified to form 1,8-naphthyridine, ethyl, and methylamino nicotinonitrile derivatives, along with sulfonamide, 2-chloro-N-acetamide, and benzamide derivatives. Such chemical diversity indicates the potential for developing new anticancer agents (Mansour, S. Y., et al., 2021).
Coordination Chemistry and Material Science
Isonicotinonitrile derivatives have applications in coordination chemistry and material science. Chen et al. (2002) demonstrated the synthesis of coordination polymers using [Cd(SCN)2] and isonicotinonitrile. These polymers exhibit diverse geometries and could be valuable in materials science for their unique structural properties (Chen, W., et al., 2002).
Catalysis and Green Chemistry
The compound has been used in research focusing on catalysis and green chemistry. Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an oxidizing promoter catalyst, highlighting the role of 2-(Aminomethyl)isonicotinonitrile derivatives in facilitating efficient and environmentally friendly chemical reactions (Zolfigol, M., et al., 2017).
Corrosion Inhibition
Research has also been conducted on the use of pyridine derivatives, including 2-aminonicotinonitriles, as corrosion inhibitors. Ansari et al. (2015) studied the effects of these derivatives on steel corrosion, providing insights into their potential applications in industrial settings (Ansari, K. R., et al., 2015).
Alzheimer's Disease Research
In the field of neurology, especially Alzheimer's disease research, 2-(Aminomethyl)isonicotinonitrile derivatives have been used in imaging studies. Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative in positron emission tomography to monitor the development of neurofibrillary tangles and beta-amyloid plaques in patients with Alzheimer's disease (Shoghi-Jadid, K., et al., 2002).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its physical and chemical properties, how it’s handled, and how it interacts with the human body and the environment. I couldn’t find specific safety data for 2-(Aminomethyl)isonicotinonitrile. However, it’s generally important to handle all chemical compounds with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area45.
Zukünftige Richtungen
The future directions for a compound like 2-(Aminomethyl)isonicotinonitrile could involve further research into its properties, potential uses, and synthesis methods. Unfortunately, I couldn’t find specific future directions for this compound. However, the field of chemistry continues to advance, with ongoing research into new synthetic routes, applications, and methods of analysis26.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWSUCAILJFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)











![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
